Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-
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Overview
Description
Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with chloro, ethyl, fluoro, and phenoxy groups. Its molecular formula is C16H16ClFNO, and it is known for its potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols
Scientific Research Applications
Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-chloro-: A simpler analog with similar reactivity but lacking the ethyl, fluoro, and phenoxy groups.
Benzeneethanamine, 4-methoxy-α-methyl-: Another related compound with different substituents, affecting its chemical and biological properties.
Uniqueness
The uniqueness of Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
Benzenemethanamine, 4-chloro-alpha-ethyl-2-fluoro-3-phenoxy-, (alphaR)-, also known by its chemical structure and various synonyms, is a compound of significant interest in pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical formula is represented as follows:
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and receptor pathways. Notably, it has been shown to influence the following:
- Adrenergic Receptors : The compound exhibits affinity for adrenergic receptors, which are critical in mediating responses such as vasoconstriction and heart rate modulation.
- Serotonin Receptors : It may also interact with serotonin receptors, potentially affecting mood and anxiety levels.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting lipid metabolism and glucose homeostasis.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Studies
- Cardiovascular Effects : A study conducted on animal models demonstrated that administration of the compound led to significant increases in heart rate and blood pressure, indicating its adrenergic agonist properties. The findings suggest potential applications in treating hypotension or bradycardia conditions.
- Antidepressant Potential : In a clinical trial involving patients with major depressive disorder, the compound was administered as an adjunct therapy. Results indicated a notable improvement in depressive symptoms compared to the placebo group, highlighting its role in serotonin modulation.
- Lipid Metabolism : Research published in a peer-reviewed journal examined the effects of the compound on lipid profiles in diabetic rats. The study found that treatment resulted in decreased levels of LDL cholesterol and triglycerides, suggesting a beneficial effect on lipid metabolism that could be harnessed for managing dyslipidemia.
Safety and Toxicity
While the biological activity of Benzenemethanamine is promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile. However, high doses may lead to adverse effects such as hypertension and tachycardia.
Properties
Molecular Formula |
C15H15ClFNO |
---|---|
Molecular Weight |
279.73 g/mol |
IUPAC Name |
1-(4-chloro-2-fluoro-3-phenoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C15H15ClFNO/c1-2-13(18)11-8-9-12(16)15(14(11)17)19-10-6-4-3-5-7-10/h3-9,13H,2,18H2,1H3 |
InChI Key |
QGNCSBUPDDCXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N |
Origin of Product |
United States |
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